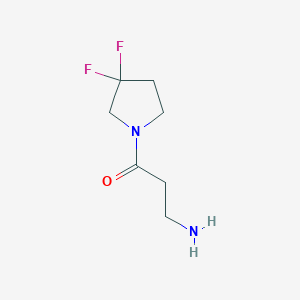

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

CAS No.: 1896968-05-0

Cat. No.: VC2605886

Molecular Formula: C7H12F2N2O

Molecular Weight: 178.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1896968-05-0 |

|---|---|

| Molecular Formula | C7H12F2N2O |

| Molecular Weight | 178.18 g/mol |

| IUPAC Name | 3-amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one |

| Standard InChI | InChI=1S/C7H12F2N2O/c8-7(9)2-4-11(5-7)6(12)1-3-10/h1-5,10H2 |

| Standard InChI Key | LGKOJGWQBFRZNA-UHFFFAOYSA-N |

| SMILES | C1CN(CC1(F)F)C(=O)CCN |

| Canonical SMILES | C1CN(CC1(F)F)C(=O)CCN |

Introduction

Chemical Properties and Structure

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one (CAS: 1896968-05-0) is an organic compound characterized by a 3,3-difluoropyrrolidine ring connected to a propanone chain with a terminal amino group. The molecular formula is C7H12F2N2O, with a molecular weight of 194.18 g/mol .

Structural Characteristics

The compound consists of several key structural elements:

-

A pyrrolidine ring with two fluorine atoms at the 3-position (gem-difluoro substitution)

-

An amide linkage connecting the pyrrolidine to the propanone chain

-

A primary amine group at the terminal position

This structural arrangement confers specific properties that distinguish it from related compounds, particularly the presence of the gem-difluoro group which affects lipophilicity and metabolic stability.

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H12F2N2O |

| Molecular Weight | 194.18 g/mol |

| Physical State | Solid |

| CAS Number | 1896968-05-0 |

| Exact Mass | 194.0917 |

| LogP (estimated) | 0.2-0.8 |

The compound's physical properties are influenced by both the polar amino and carbonyl groups, which enhance water solubility, and the fluorinated pyrrolidine ring, which introduces lipophilic character. The balanced hydrophilic-lipophilic profile makes this compound potentially valuable for pharmaceutical applications.

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one typically involves multi-step procedures. Based on common synthetic methodologies for similar compounds, several approaches can be considered:

Amide Coupling Route

This approach involves the coupling of 3,3-difluoropyrrolidine with a suitably protected β-alanine derivative:

-

Protection of the amino group of β-alanine

-

Activation of the carboxylic acid using coupling reagents like EDCI, DCC, or BOP

-

Coupling with 3,3-difluoropyrrolidine

-

Deprotection to reveal the primary amine

Fluorination Approach

An alternative route involves:

-

Synthesis of 1-(pyrrolidin-1-yl)-3-aminopropan-1-one

-

Selective fluorination of the pyrrolidine ring at the 3-position using appropriate fluorinating agents

-

Purification of the final product

Specialized Synthetic Methods

For the specific difluorination at the 3-position of the pyrrolidine ring, specialized fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor may be employed. Alternatively, building block approaches using commercially available 3,3-difluoropyrrolidine derivatives, such as tert-butyl 3,3-difluoropyrrolidine-1-carboxylate, provide more efficient synthetic routes .

Structural Similarities to Other Compounds

Comparison with Related Amino Compounds

Several structurally related compounds have been documented in scientific databases and literature:

Fluorinated Amino Derivatives

The incorporation of fluorine atoms into small organic molecules has become increasingly important in medicinal chemistry. The gem-difluoro substitution pattern found in 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one offers several advantages:

-

Enhanced metabolic stability

-

Altered pKa of neighboring functional groups

-

Improved membrane permeability

-

Modified hydrogen bonding properties

These properties have made fluorinated amino compounds valuable building blocks in drug discovery programs.

Biological Activities and Applications

Enzyme Inhibition

Compounds containing the pyrrolidinyl-propanone scaffold have shown activity as enzyme inhibitors, particularly:

-

Dipeptidyl peptidase IV (DPP-IV) inhibitors for diabetes treatment

-

Serine protease inhibitors

-

Monoacylglycerol lipase (MAGL) inhibitors

The fluorine substitution often enhances binding affinity and selectivity for target enzymes.

Building Block in Medicinal Chemistry

The compound serves as a valuable building block for constructing more complex bioactive molecules through:

-

Functionalization of the primary amine

-

Modification of the carbonyl group

-

Use in peptide coupling reactions

Research Applications

The compound may serve as an intermediate in the synthesis of pharmacologically active substances. The presence of both nucleophilic (amino) and electrophilic (carbonyl) sites allows for diverse chemical transformations and the construction of compound libraries for drug discovery screening.

Chemical Reactivity

Reactive Sites

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one contains several reactive functional groups:

| Functional Group | Position | Reactivity |

|---|---|---|

| Primary amine | Terminal position | Nucleophilic substitution, amide formation |

| Carbonyl | Central position | Reduction, nucleophilic addition |

| Amide bond | Between pyrrolidine and propanone | Hydrolysis under harsh conditions |

| Difluoro group | Pyrrolidine 3-position | Generally stable, potential for substitution |

Common Reactions

The primary amine group represents the most reactive site, capable of undergoing:

-

Acylation to form amides

-

Sulfonylation to form sulfonamides

-

Reductive amination with aldehydes and ketones

-

Urea and thiourea formation

These transformations make the compound versatile for the synthesis of more complex structures with potentially enhanced biological activity.

Structural Analysis Techniques

Spectroscopic Characterization

Standard analytical methods for characterizing 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected to show distinctive signals for the pyrrolidine ring protons, methylene groups of the propanone chain, and the amino protons

-

¹⁹F NMR: Particularly useful for confirming the gem-difluoro substitution pattern

-

¹³C NMR: Would display characteristic signals for the carbonyl carbon, fluorine-bearing carbon, and other carbon atoms

Mass Spectrometry

Mass spectrometric analysis would typically show:

-

Molecular ion peak at m/z 194 [M+H]⁺

-

Fragmentation patterns including loss of the amino group or cleavage at the amide bond

Comparison with Therapeutic Analogues

Several therapeutic compounds containing similar structural elements have been developed:

DPP-IV Inhibitors

The pyrrolidinyl amide scaffold appears in several dipeptidyl peptidase IV inhibitors used for diabetes treatment. For instance, compounds like [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone incorporate heterocyclic amide structures similar to the title compound .

Neuroprotective Agents

1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea has been studied for its neuroprotective properties, particularly in protecting the blood-brain barrier against ischemic injury . The fluorinated heterocyclic amine moiety contributes to its biological activity.

Research Status and Future Directions

Current Research Status

The research landscape for 3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one appears limited in the published literature. The compound is primarily available through chemical suppliers for research purposes . Its appearance in commercial catalogs suggests its utility as a building block or intermediate in chemical synthesis.

Structure-Activity Relationship Studies

Comparative studies with related compounds could provide valuable insights into how structural modifications affect biological activity. Particularly interesting would be:

-

Effect of replacing the difluoro group with other substituents

-

Influence of chain length between the carbonyl and amino groups

-

Impact of additional substituents on the pyrrolidine ring

Biological Evaluation

Screening the compound against various biological targets could reveal unexpected activities. Potential areas for investigation include:

-

Enzymatic inhibition assays

-

Receptor binding studies

-

Antimicrobial activity assessment

-

Cytotoxicity evaluation against cancer cell lines

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume